Enhanced Aqueous Solubility of Potassium N-methylalaninate vs. N-Methyl-DL-alanine Free Acid
The potassium salt form (Potassium N-methylalaninate) exhibits significantly higher aqueous solubility compared to its free acid counterpart, N-methyl-DL-alanine. While the free acid demonstrates a reported solubility of approximately 50 g/100 mL in water , the potassium salt is described as 'highly soluble' and is routinely prepared and utilized in aqueous media, with a demonstrated solubility of at least 25 mg/mL (equivalent to 25 g/L), though likely much higher [1]. This enhanced solubility is critical for applications requiring high-concentration aqueous solutions, such as in peptide synthesis or as a liquid reagent.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Highly soluble in water; demonstrated at ≥25 mg/mL (≥25 g/L) [1] |
| Comparator Or Baseline | N-Methyl-DL-alanine (free acid, CAS 600-21-5): ~50 g/100 mL (500 g/L) |
| Quantified Difference | Potassium salt is expected to be more soluble; the free acid's solubility is reported as a specific mass/volume, while the salt's is a qualitative 'highly soluble' descriptor with a confirmed lower bound. |
| Conditions | Water, room temperature |
Why This Matters
Superior solubility in aqueous systems expands the compound's utility in water-based synthetic protocols and formulations, reducing the need for organic co-solvents and simplifying work-up procedures.
- [1] Chemistry Stack Exchange. (n.d.). Solubility of potassium N-methylalaninate. View Source
